molecular formula C16H17F3N2O9 B12396190 [(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate

[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate

Cat. No.: B12396190
M. Wt: 438.31 g/mol
InChI Key: RLCSLIOGASUNBC-VFJKSUPXSA-N
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Description

[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate is an organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy and trifluoromethyl groups

Preparation Methods

The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate typically involves multiple steps. . Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or interference with nucleic acid synthesis .

Comparison with Similar Compounds

[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate can be compared with other pyrimidine nucleosides, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C16H17F3N2O9

Molecular Weight

438.31 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H17F3N2O9/c1-6(22)27-5-10-11(28-7(2)23)12(29-8(3)24)14(30-10)21-4-9(16(17,18)19)13(25)20-15(21)26/h4,10-12,14H,5H2,1-3H3,(H,20,25,26)/t10-,11?,12+,14-/m1/s1

InChI Key

RLCSLIOGASUNBC-VFJKSUPXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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